1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-17-8(9-4-5-10(13)19-9)7-14-12(16)15-11-3-2-6-18-11/h2-6,8H,7H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDCIJCDTYASMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CS1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 5-chlorothiophene-2-carboxylic acid with methoxyethylamine to form the intermediate 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine.
Urea Formation: The intermediate is then reacted with thiophene-2-isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the urea moiety to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiophene rings and the urea moiety allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related urea derivatives and thiophene-containing molecules. Below is a detailed analysis:
Structural Analogues with Urea Linkages
- Key Observations: The target compound lacks the quinoxaline or thiadiazole rings seen in analogs but retains dual thiophene motifs, which may enhance metabolic stability compared to phenyl-substituted ureas .
Thiophene-Containing Compounds
- Key Observations: The 5-chlorothiophene moiety in the target compound may increase electrophilicity compared to non-halogenated thiophenes, influencing binding to cysteine-rich enzyme active sites .
Substituent Effects on Pharmacological Profiles
- Chlorine vs.
- Methoxyethyl vs. Hydroxymethyl : The methoxyethyl group in the target compound likely confers higher lipophilicity than hydroxymethyl-substituted ureas (e.g., ), impacting pharmacokinetics .
Biological Activity
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea is a thiophene derivative noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that may contribute to various biological interactions, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 301.8 g/mol. Its structure consists of two thiophene rings, one substituted with a chlorine atom and a methoxyethyl group, while the other is linked to a urea moiety. This structural complexity is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClN₂O₂S₂ |
| Molecular Weight | 301.8 g/mol |
| CAS Number | 2034599-82-9 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The urea moiety is particularly significant as it can form hydrogen bonds with target proteins, influencing their activity. This interaction may lead to modulation of various biological pathways, potentially resulting in therapeutic effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Potential
Several studies have explored the anticancer potential of thiophene derivatives. The structural features of this compound may allow it to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
A notable study highlighted the efficacy of urea-containing compounds in targeting specific kinases involved in cancer progression, suggesting that this compound could serve as a lead for developing new anticancer agents .
Case Studies
- In vitro Studies : A study investigating the cytotoxic effects of thiophene derivatives on cancer cell lines revealed that certain modifications to the thiophene structure enhanced their anticancer activity. These findings support further exploration of this compound in similar contexts .
- Enzyme Inhibition : Research has shown that urea-based compounds can act as effective inhibitors of enzymes like fibroblast growth factor receptor (FGFR), which plays a role in tumor growth and metastasis. The potential for this compound to inhibit such pathways warrants further investigation .
Q & A
Q. What are the standard synthetic protocols for synthesizing 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
Cyclization : Formation of a chlorothiophene intermediate using reagents like POCl₃ or SOCl₂ under reflux conditions.
Alkylation : Reaction of the intermediate with methoxyethyl halides (e.g., methoxyethyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the methoxyethyl group.
Urea Coupling : Final coupling with thiophen-2-yl isocyanate using a nucleophilic substitution reaction under anhydrous conditions (e.g., DMF as solvent, room temperature) .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography.
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions and urea linkage.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z vs. calculated for C₁₃H₁₄ClN₂O₂S₂).
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .
Q. What physicochemical properties are critical for handling and storage?
- Methodological Answer : Key properties include:
- Solubility : Assess in DMSO (common for biological assays) and aqueous buffers (pH-dependent stability).
- Stability : Test under varying temperatures (e.g., -20°C for long-term storage) and light exposure (use amber vials if photosensitive).
- Hygroscopicity : Determine via gravimetric analysis to avoid hydrolysis of the urea group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity in urea coupling.
- Catalyst Screening : Use coupling agents like HATU or EDCI for efficient amide/urea bond formation.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkylation.
- Purification : Employ preparative HPLC for high-purity isolation (>98%) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing thiophene with furan or phenyl groups). Compare activities using:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target kinases or proteases.
- Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory effects (e.g., TNF-α suppression).
Example: A study found that replacing thiophene with phenyl reduced activity by 60%, highlighting the role of sulfur in target binding .
Q. What computational methods predict the compound’s biological targets and mechanism?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinase ATP-binding pockets).
- MD Simulations : Run 100-ns trajectories to assess binding stability.
- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
